5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound with the molecular formula C25H22N2O3S2 and a molecular weight of 462.58. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the thiophene ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- [3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-13-14-20(17(2)15-16)27-25-24(32(29,30)19-11-7-4-8-12-19)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQXLMHXLWMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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